1.92-Fold Greater Anti-Proliferative Potency Against A375 Human Melanoma Cells vs. Parent Shikonin
In a direct head-to-head comparison using Alamar blue cell viability assay in A375 human amelanotic malignant melanoma cells, deoxyshikonin (DO-SHI) demonstrated IC₅₀ values of 2.39 ± 0.33 µM (48 h) and 1.81 ± 0.41 µM (72 h), compared to shikonin (SHI) IC₅₀ values of 4.59 ± 0.79 µM (48 h) and 3.13 ± 0.46 µM (72 h), representing approximately 1.92-fold and 1.73-fold greater potency, respectively [1]. This enhanced potency was also observed in murine B16-F0 and B16-F10 melanoma lines, with DO-SHI inducing higher apoptosis rates than SHI in A375 and B16-F0 cells. Notably, β,β-dimethylacrylshikonin was the most potent analog tested (IC₅₀ = 1.34 ± 0.05 µM at 48 h), establishing a clear potency rank order: β,β-SHI > DO-SHI > SHI [1].
| Evidence Dimension | Cytotoxicity IC₅₀ in A375 human melanoma cells |
|---|---|
| Target Compound Data | Deoxyshikonin IC₅₀ = 2.39 ± 0.33 µM (48 h); 1.81 ± 0.41 µM (72 h) |
| Comparator Or Baseline | Shikonin IC₅₀ = 4.59 ± 0.79 µM (48 h); 3.13 ± 0.46 µM (72 h) |
| Quantified Difference | 1.92-fold (48 h) and 1.73-fold (72 h) greater potency for deoxyshikonin |
| Conditions | Alamar blue assay; A375 human melanoma cells; 48 h and 72 h treatment; n ≥ 3 independent experiments |
Why This Matters
For researchers selecting a shikonin-family compound for melanoma studies, deoxyshikonin offers nearly double the potency of shikonin at matched concentrations, potentially reducing the required dose and associated off-target effects in cell-based assays.
- [1] Ong CP, et al. Investigating the Effects of Shikonin, Deoxyshikonin, and (β,β-Dimethylacryl)Shikonin on Melanoma Cell Lines. Natural Product Communications. 2020;15(4):1-11. DOI: 10.1177/1934578X20922328. View Source
